4-[(3-Amino-5-methyl-1H-pyrazol-1-YL)methyl]benzoic acid
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Overview
Description
4-[(3-Amino-5-methyl-1H-pyrazol-1-YL)methyl]benzoic acid is a compound that features a pyrazole ring attached to a benzoic acid moiety. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both an amino group and a carboxylic acid group makes it a versatile intermediate for various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Amino-5-methyl-1H-pyrazol-1-YL)methyl]benzoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the cyclization of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Attachment of the Benzoic Acid Moiety: The pyrazole derivative is then reacted with a benzyl halide in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
4-[(3-Amino-5-methyl-1H-pyrazol-1-YL)methyl]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Nitro derivatives of the pyrazole ring.
Reduction: Alcohol derivatives of the benzoic acid moiety.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
4-[(3-Amino-5-methyl-1H-pyrazol-1-YL)methyl]benzoic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anti-cancer, and anti-microbial properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[(3-Amino-5-methyl-1H-pyrazol-1-YL)methyl]benzoic acid depends on its specific application:
Biological Activity: The compound may interact with specific enzymes or receptors in biological systems, leading to inhibition or activation of certain pathways.
Chemical Reactivity: The presence of both amino and carboxylic acid groups allows it to participate in various chemical reactions, acting as a nucleophile or electrophile depending on the conditions.
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-methyl-1H-pyrazole: Similar pyrazole ring structure but lacks the benzoic acid moiety.
4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid: Similar benzoic acid moiety but different substitution on the pyrazole ring.
Uniqueness
4-[(3-Amino-5-methyl-1H-pyrazol-1-YL)methyl]benzoic acid is unique due to the presence of both an amino group on the pyrazole ring and a carboxylic acid group on the benzene ring. This dual functionality allows for a wide range of chemical modifications and applications .
Properties
IUPAC Name |
4-[(3-amino-5-methylpyrazol-1-yl)methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-8-6-11(13)14-15(8)7-9-2-4-10(5-3-9)12(16)17/h2-6H,7H2,1H3,(H2,13,14)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUCSOLGLWNGHQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=C(C=C2)C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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